1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis-
Overview
Description
1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis-, also known as polieterimid, is a polymer that is registered under the REACH regulation . It has the CAS number 61128-46-9 .
Synthesis Analysis
The synthesis of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis-, is typically achieved through a polymerization reaction . A common method involves the polymerization of 1,3-isobenzofurandione with 1,4-benzenediamine and 1,3-benzenediamine under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis-, is complex due to its polymeric nature . The exact molecular formula is not specified in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis-, such as melting point, boiling point, density, and molecular weight, are not specified in the available resources .Scientific Research Applications
Polyimide Synthesis
1,3-Isobenzofurandione derivatives are utilized in the synthesis of polyimides. For instance, a study by Tjugito and Feld (1989) demonstrated the use of 5,5′-[2,2,2-trifluoro-(trifluoromethyl)ethylidine]bis-1,3-isobenzofurandione with diamines to produce polyimides soluble in various solvents, highlighting the versatility of these compounds in polymer chemistry (Tjugito & Feld, 1989).
Lanthanide Complexes and Antibacterial Properties
The derivatives of 1,3-Isobenzofurandione have been used to form lanthanide complexes with significant antibacterial properties. Mishra et al. (2020) synthesized new Schiff base ligands using benzothiazole derivatives and 1,3-Isobenzofurandione, which demonstrated notable antibacterial activity against pathogens like Staphylococcus aureus and Propionibacterium acnes (Mishra et al., 2020).
Metal-Organic Complexes
Dai et al. (2009) explored the use of 1,3-Isobenzofurandione derivatives in constructing copper metal-organic systems. They synthesized flexible dicarboxylate ligands including 2,2′-(2,4,6-trimethyl-1,3-phenylene)bis(methylene)bis(oxy)dibenzoic acid, showcasing the utility of these compounds in developing complex metal-organic frameworks (Dai et al., 2009).
Synthesis of Aromatic Poly(ether-imide)
Toiserkani (2011) demonstrated the synthesis of novel aromatic poly(ether-imide)s using bis(ether-amine) monomers derived from 1,3-Isobenzofurandione. This work highlights the role of 1,3-Isobenzofurandione derivatives in the development of high-performance polymers with potential applications in various industries (Toiserkani, 2011).
properties
IUPAC Name |
5-[2-(1,3-dioxo-2-benzofuran-5-yl)propan-2-yl]-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c1-19(2,9-3-5-11-13(7-9)17(22)24-15(11)20)10-4-6-12-14(8-10)18(23)25-16(12)21/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTVSEFNOLOASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073276 | |
Record name | 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- | |
CAS RN |
1779-17-5 | |
Record name | 2,2-Bis(3,4-dicarboxyphenyl)propane dianhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalic anhydride, 4,4'-isopropylidenedi- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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